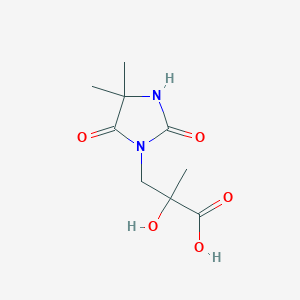
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid
Overview
Description
“3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid”, also known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a specialty product for proteomics research .
Molecular Structure Analysis
The empirical formula of this compound is C13H13N3O2 and its molecular weight is 243.26 . For more detailed structural information, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Scientific Research Applications
Antifungal and Antimicrobial Applications
Compounds tested against Fusarium oxysporum , a pathogen causing Bayoud disease, exhibit antifungal pharmacophore sites. This suggests potential applications in developing antifungal agents or plant protectants against specific fungal diseases (Kaddouri et al., 2022).
Neuroprotective Agents
Compounds like YM872 demonstrate neuroprotective properties by acting as selective and potent AMPA receptor antagonists. This has implications for the development of treatments for conditions such as stroke and neurological deficits (Takahashi et al., 2006).
Antioxidant Properties
Hydroxycinnamates, including derivatives of cinnamic acid, show potent antioxidant activities in vitro and in vivo. The structural analysis of these compounds aids in understanding their effectiveness in scavenging free radicals, suggesting a role in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).
Chemical Synthesis and Material Applications
The synthesis and application of xylan derivatives for creating biopolymer ethers and esters underline the importance of chemical modifications in developing new materials with specific properties. This area of research indicates the potential for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid to contribute to the development of novel polymers and functional materials (Petzold-Welcke et al., 2014).
Photodynamic Therapy
Compounds enhancing protoporphyrin IX accumulation in photodynamic therapy (PDT) have significant clinical outcomes for skin treatments. This suggests the compound's potential role in improving therapeutic approaches in dermatology and oncology (Gerritsen et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5/c1-8(2)5(12)11(7(15)10-8)4-9(3,16)6(13)14/h16H,4H2,1-3H3,(H,10,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONROBVADRAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(C)(C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxy-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



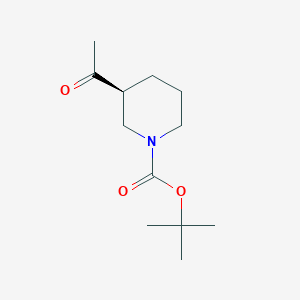
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

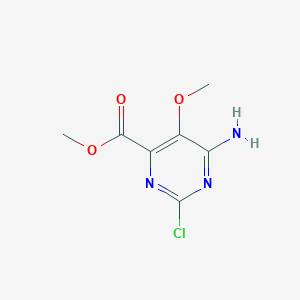
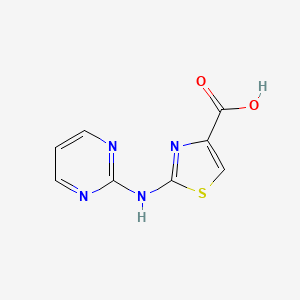


![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

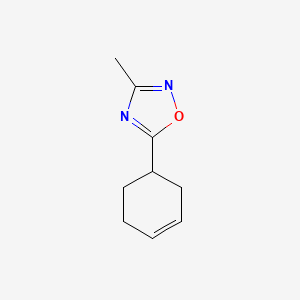
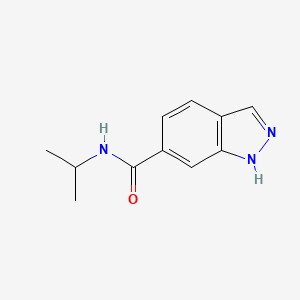

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)